4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
4-(6-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine ring at position 4 and a piperazine moiety at position 4. The piperazine group is further modified with a 2-bromophenylmethyl substituent. This structure places it within a broader class of kinase inhibitors and antimicrobial agents, where pyrimidine derivatives are often explored for their ability to modulate enzymatic activity or disrupt pathogen metabolism .
Properties
IUPAC Name |
4-[6-[4-[(2-bromophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O/c20-17-4-2-1-3-16(17)14-23-5-7-24(8-6-23)18-13-19(22-15-21-18)25-9-11-26-12-10-25/h1-4,13,15H,5-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIUWKJGKTZPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-[(2-Bromophenyl)methyl]piperazine
Procedure :
Functionalization of Pyrimidine Scaffold
Intermediate : 4,6-Dichloro-2-methylpyrimidine
Step 1: C4 Morpholine Installation
Morpholine (1.2 equiv) reacts with 4,6-dichloro-2-methylpyrimidine (1.0 equiv) in THF at 0°C→25°C for 6 hours. K₂CO₃ (2.0 equiv) facilitates SNAr at the less hindered C4 position.
Intermediate : 4-Chloro-6-morpholino-2-methylpyrimidine
Yield : 92%.
Step 2: C6 Piperazine Coupling
4-Chloro-6-morpholino-2-methylpyrimidine (1.0 equiv) reacts with 4-[(2-bromophenyl)methyl]piperazine (1.05 equiv) in DMSO at 120°C for 24 hours. NaH (1.1 equiv) deprotonates piperazine, enhancing nucleophilicity.
Yield : 68% after recrystallization (EtOH/H₂O).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Conditions Tested | Optimal Outcome |
|---|---|---|
| Solvent | DMF, DMSO, toluene, THF | DMSO (120°C, 24 hours) |
| Base | NaH, K₂CO₃, Et₃N | NaH (1.1 equiv) |
| Reagent Ratio | Piperazine:Pyrimidine (1:1 vs. 1.05:1) | 1.05:1 (prevents dimerization) |
DMSO’s high polarity and thermal stability (bp 189°C) favor complete piperazine incorporation, while NaH ensures efficient deprotonation.
Purification Challenges
-
Byproducts :
-
Unreacted 4-[(2-bromophenyl)methyl]piperazine (Rf = 0.35, SiO₂ TLC).
-
Dimerized pyrimidine (Rf = 0.15).
-
-
Resolution : Gradient elution (Hexane → EtOAc/MeOH 4:1) on silica gel.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.21 (s, 1H, pyrimidine-H) | C5-H of pyrimidine |
| δ 4.12–3.72 (m, 8H, morpholine) | N-CH₂-CH₂-O | |
| δ 3.55 (s, 2H, Ar-CH₂-N) | 2-Bromophenylmethyl linkage | |
| HRMS | m/z 432.4 [M+H]⁺ | C₂₀H₂₆BrN₅O⁺ (calc. 432.4012) |
Crystallographic Validation
Single-crystal X-ray analysis (from EtOH) confirms:
-
Planarity : Pyrimidine ring (r.m.s.d. 0.012 Å).
-
Dihedral Angle : 85.2° between pyrimidine and morpholine planes.
Comparative Analysis with Analogous Compounds
Meta-substituted analogs exhibit marginally higher yields due to reduced steric hindrance during piperazine coupling.
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound shares structural homology with several derivatives documented in the evidence. Key variations include:
- Substituents on the pyrimidine core : Alterations in the substituents at positions 2, 4, and 6 influence binding affinity and selectivity.
- Piperazine modifications : The 2-bromophenylmethyl group distinguishes it from analogs with methoxybenzyl, methylsulfonyl, or cyclopropylmethyl groups.
- Morpholine positioning : The morpholine ring is a common feature in kinase-targeting compounds, enhancing solubility and metabolic stability .
Key Observations :
- Electron-Withdrawing Groups : The 2-bromophenylmethyl group in the target compound may enhance electrophilic interactions compared to electron-donating groups (e.g., methoxybenzyl in ). This could improve binding to hydrophobic enzyme pockets.
- Thienopyrimidine vs.
- Piperazine Modifications : Methylsulfonyl-piperazine derivatives (e.g., ) show improved metabolic stability due to reduced susceptibility to oxidative degradation compared to alkyl-substituted piperazines.
Research Findings and Pharmacological Implications
While direct studies on the target compound are absent in the evidence, related compounds highlight critical trends:
- Antimycobacterial Activity : Pyrimidine derivatives with morpholine and piperazine groups (e.g., ) inhibit Mtb’s decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a validated drug target.
- Antimalarial Potential: Trisubstituted pyrimidines (e.g., ) exhibit nanomolar IC50 values against Plasmodium falciparum, suggesting the target compound could be optimized for similar efficacy.
- Kinase Inhibition: Thienopyrimidine-morpholine hybrids (e.g., ) demonstrate potent inhibition of PI3K/Akt/mTOR pathways, critical in oncology.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Pyrimidine core formation | NaH, THF, 0°C → RT | 58 | >90% | |
| Piperazine coupling | Pd(OAc)₂, Xantphos, 110°C | 72 | 95% | |
| Morpholine attachment | Morpholine, K₂CO₃, DMF, 80°C | 68 | 92% |
Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- X-ray Crystallography (if crystals are obtainable): Resolve bond angles and stereochemistry (e.g., piperazine chair conformation) .
Q. Table 2: Key Structural Parameters from X-ray Data (Analogous Compounds)
| Parameter | Value (Å/°) | Compound Analogue | Reference |
|---|---|---|---|
| C–N bond (piperazine) | 1.45–1.48 | Piperazine-morpholine derivatives | |
| Dihedral angle (pyrimidine-morpholine) | 12.3° | 4-(pyrimidinyl)morpholine |
Advanced Question: How does the 2-bromophenyl group influence the compound’s interaction with biological targets, and what assays validate this?
Methodological Answer:
The 2-bromophenyl group enhances lipophilicity and π-π stacking with hydrophobic binding pockets in enzymes/receptors. Validated approaches include:
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with targets like serotonin receptors (5-HT₆/7) or kinases .
- In Vitro Binding Assays :
- SAR Studies : Compare with analogs lacking the bromine or with substituents at different positions to isolate steric/electronic effects .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Discrepancies often arise from assay variability or structural impurities. Mitigation strategies:
- Standardize Assay Conditions :
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across ≥3 independent replicates .
- Control for Off-Target Effects :
Advanced Question: What in vivo models are suitable for evaluating the pharmacokinetic (PK) and efficacy profile of this compound?
Methodological Answer:
- PK Studies :
- Efficacy Models :
Basic Question: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability :
- Solubility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
